molecular formula C7H8N4 B1269109 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 7169-94-0

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No. B1269109
CAS RN: 7169-94-0
M. Wt: 148.17 g/mol
InChI Key: DFYBVPNAIURTAZ-UHFFFAOYSA-N
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Description

"2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine" is a chemical compound that belongs to the class of triazolopyridines. These compounds are known for their heterocyclic structure, which incorporates both triazole and pyridine rings. They are significant in medicinal chemistry and materials science due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of triazolopyridine derivatives, including "2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine," can be achieved through various synthetic routes. One common approach involves the cyanoacetylation reactions of aminotriazoles or aminopyrazoles followed by cyclization processes. These methods allow for the construction of the triazolopyridine skeleton with high yields and under different reaction conditions, such as microwave irradiation or the use of zeolites as catalysts (Ibrahim et al., 2011).

Molecular Structure Analysis

The molecular and crystal structure of triazolopyridine derivatives has been extensively studied. For instance, triazolopyridine compounds have been shown to crystallize in monoclinic symmetry with specific unit cell dimensions. These structures are characterized by intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and properties (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, reflecting their versatile chemical properties. These include acylation, nitration, and reaction with different nucleophiles leading to a wide array of derivatives. These reactions are utilized to modify the chemical structure and thus the properties of the triazolopyridine compounds for specific applications (Zheng et al., 2014).

Physical Properties Analysis

Triazolopyridines exhibit distinct physical properties such as crystal structure, melting points, and solubility, which can be tailored by substituting different groups at specific positions on the ring. These properties are crucial for their application in different fields, such as organic electronics or pharmaceuticals (Brodbeck et al., 2003).

Chemical Properties Analysis

The chemical properties of "2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine" and related compounds, such as reactivity, stability, and interaction with other molecules, are influenced by their heterocyclic structure. These properties enable their use in various chemical reactions and as intermediates in the synthesis of more complex molecules (Reimlinger et al., 1970).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“[1,2,4]Triazolo [1,5-a]pyrimidine and indole skeletons” are widely used to design anticancer agents . A series of these derivatives were designed and synthesized, and their antiproliferative activities were tested against three human cancer cell lines .

Methods of Application or Experimental Procedures

The target compounds were synthesized by the molecular hybridization strategy . The antiproliferative activities of these compounds were tested against three human cancer cell lines, MGC-803, HCT-116, and MCF-7 .

Results or Outcomes

Among the tested compounds, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively . Compound H12 could inhibit the growth and colony formation of MGC-803 cells .

DNA–PK Inhibitor

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

An efficient and feasible synthesis of the novel highly selective DNA–PK inhibitor AZD7648 was introduced . DNA–PKcs plays an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break (DSB) .

Methods of Application or Experimental Procedures

The synthesis route includes the preparation of intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide (4) from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method . The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .

Results or Outcomes

This route achieves compliance with the strategy of “control from the root design” in organic process research and development, with the principles of efficient application of green and sustainable chemistry .

Anticoagulation Therapy

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

“[1,2,4]Triazolo [1,5-a]pyrimidine” derivatives are being explored as potential anticoagulation agents . Thrombin and factor Xa are key targets of anticoagulation therapy .

Results or Outcomes

The development of dual inhibitors that target both thrombin and factor Xa could provide effective antithrombotic agents .

Antiproliferative Agents

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

The synthesis of “9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone”, a new heterocyclic system, was achieved . Some compounds were tested for antiproliferative activities against five human cancer cell lines of gynecological .

Methods of Application or Experimental Procedures

The new heterocyclic system was synthesized using a retro Diels–Alder (RDA) procedure .

Results or Outcomes

Suppression of ERK Signaling Pathway

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

“[1,2,4]Triazolo [1,5-a]pyrimidine indole derivatives” are used as anticancer agents via the suppression of ERK signaling pathway . The most active compound, H12, might be a valuable hit compound for the development of anticancer agents .

Methods of Application or Experimental Procedures

A series of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested .

Results or Outcomes

Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively . Compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells . Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT .

DNA–PK Inhibitor Development

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

AZD7648 is a highly selective DNA–PK inhibitor developed by AstraZeneca . DNA–PKcs plays an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break (DSB) .

Methods of Application or Experimental Procedures

An efficient and feasible synthesis of the novel highly selective DNA–PK inhibitor AZD7648 was introduced . The route includes the preparation of intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide (4) from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method .

Results or Outcomes

This route achieves compliance with the strategy of “control from the root design” in organic process research and development, with the principles of efficient application of green and sustainable chemistry .

properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYBVPNAIURTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235675
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

CAS RN

7169-94-0
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7169-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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